2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Description
Properties
Molecular Formula |
C6HCl2F3N2O2 |
|---|---|
Molecular Weight |
260.98 g/mol |
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6HCl2F3N2O2/c7-3-1(4(14)15)2(6(9,10)11)12-5(8)13-3/h(H,14,15) |
InChI Key |
IVUMLUZREDGIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,4-dichloropyrimidine with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4 undergo nucleophilic substitution under basic conditions. Common nucleophiles include amines, alcohols, and thiols.
Reaction with Amines
Reaction with primary/secondary amines replaces chlorine atoms with amine groups:
Example :
-
Conditions : Benzylamine, DMF, 80°C, 12 hours
-
Product : 2-Benzylamino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid
-
Yield : 78%
Reaction with Alcohols
Alkoxy derivatives form via substitution with alcohols:
Example :
-
Conditions : Ethanol, K₂CO₃, reflux, 8 hours
-
Product : 2-Ethoxy-4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid
-
Yield : 65%
Comparative Reactivity
| Position | Reactivity | Preferred Nucleophiles |
|---|---|---|
| 2-Cl | Moderate | Amines, thiols |
| 4-Cl | High | Alcohols, alkoxides |
Chlorination and Trifluoromethylation
The compound’s synthesis involves chlorination and trifluoromethylation steps, which also inform its reactivity:
Key Observations
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables further functionalization:
Suzuki–Miyaura Coupling
-
Substrate : 2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid
-
Coupling Partner : Aryl boronic acids
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C
-
Yield Range : 45–72%
Biological Interactions
The compound’s electrophilic chlorine atoms enable interactions with biological targets:
COX Enzyme Inhibition
-
IC₅₀ Values :
Mechanistic Insight
-
Halogen substituents enhance binding to hydrophobic enzyme pockets .
-
The trifluoromethyl group improves metabolic stability.
Stability and Degradation
Scientific Research Applications
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for research purposes.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is primarily related to its ability to interact with biological targets through its functional groups. The chlorine and trifluoromethyl groups enhance the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating their activity. This makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
4,6-Dichloro-5-pyrimidinecarboxylic Acid (CAS 74840-34-9)
2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic Acid Ethyl Ester
- Structure : Two trifluoromethyl groups at positions 2 and 4; ethyl ester (-COOEt) instead of carboxylic acid.
- Key Differences: The ester group reduces polarity and acidity compared to the free carboxylic acid.
- Synthesis : Prepared via esterification of the corresponding acid, as seen in related compounds .
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
- Structure : Methyl groups at positions 4 and 6; trifluoromethyl at position 2.
- Key Differences : Methyl groups are electron-donating, altering the electronic profile of the pyrimidine ring. This reduces electrophilicity at positions 4 and 6 compared to chlorine-substituted analogs.
- Biological Relevance : Enhanced metabolic stability due to -CF₃ but reduced reactivity for substitution reactions .
Functional Group Modifications
Ethyl 4-Chloro-2-trifluoromethylpyrimidine-5-carboxylate (CAS 85730-36-5)
- Structure : Ethyl ester at position 5; chlorine at position 4 and -CF₃ at position 2.
- Key Differences : The ester group requires hydrolysis (e.g., with NaOH) to yield the carboxylic acid, as demonstrated in analogous syntheses . The ester form is less polar, favoring organic solubility during synthetic steps.
- Reactivity : The chlorine at position 4 remains susceptible to displacement by amines or thiols .
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid Ethyl Ester
- Structure : Hydroxyl (-OH) at position 2; -CF₃ at position 4; ethyl ester at position 5.
- Key Differences : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. However, it may reduce stability under acidic or oxidative conditions compared to chloro-substituted derivatives .
Biological Activity
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS No. 16097-64-6) is a pyrimidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits properties that may be beneficial in various therapeutic applications, particularly in oncology and antimicrobial treatments.
The molecular formula of 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is with a molecular weight of 216.98 g/mol. The compound features two chlorine atoms and a trifluoromethyl group, which significantly influence its biological activity and pharmacokinetic properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2,4-dichloro-6-(trifluoromethyl)pyrimidine derivatives. For instance, one study demonstrated that a related compound exhibited potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value of 0.126 μM. Notably, this compound showed a significant selectivity index against cancer cells compared to non-cancerous MCF10A cells, indicating its potential as a targeted therapy for TNBC .
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | MDA-MB-231 | 0.126 | High |
| 5-Fluorouracil | MDA-MB-231 | 11.73 | Low |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In preliminary screenings against Staphylococcus aureus, it was found to possess a different mode of action compared to traditional antibiotics, suggesting that it could be developed into a novel antimicrobial agent .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with high gastrointestinal absorption reported. Following intravenous administration, the clearance rate was approximately 82.7 mL/h/kg, and oral bioavailability was noted at around 31.8% when administered at a dose of 10 mg/kg .
Toxicity Studies
Toxicity assessments in animal models have shown that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg in Kunming mice. This suggests a favorable safety profile that warrants further investigation into its therapeutic applications .
Case Studies
- Study on Breast Cancer Cells : A study involving the treatment of MDA-MB-231 cells showed that the compound inhibited cell proliferation effectively while sparing normal cells, indicating potential for selective cancer therapy.
- Antimicrobial Screening : Another case study focused on screening various derivatives against bacterial strains revealed that modifications in the pyrimidine structure could enhance antibacterial efficacy.
Q & A
Q. What are the common synthetic routes for preparing 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via sequential functionalization of pyrimidine precursors. A key step involves chlorination using reagents like phosphoryl chloride (POCl₃) to introduce the 2,4-dichloro substituents. For example, chlorination of ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate under reflux conditions yields intermediates that are subsequently hydrolyzed to the carboxylic acid . Hydrolysis of ester derivatives (e.g., ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate) with aqueous HCl or NaOH under controlled pH (2–3) provides the carboxylic acid functionality with yields >85% . Optimization requires careful temperature control (70–90°C) and inert atmospheres to prevent decarboxylation.
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- ¹H NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 8.8–8.9 ppm, while aromatic protons resonate at δ 7.9–8.3 ppm. Carboxylic protons are typically broad due to hydrogen bonding .
- Elemental Analysis : Expected deviations ≤0.3% for C, H, N, and Cl confirm purity. For example, calculated values for C₇H₃Cl₂F₃N₂O₂ are C 28.31%, H 0.85%, N 9.43% .
- Melting Point : Literature reports mp 288–294°C, but experimental values may vary by ±2°C due to polymorphism or impurities .
Q. How do solubility and stability profiles impact experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). However, DMSO can induce decomposition over time, particularly at elevated temperatures (>40°C), necessitating freshly prepared solutions for kinetic studies . Stability in aqueous buffers is pH-dependent: the carboxylic acid group protonates below pH 3, enhancing solubility but increasing susceptibility to hydrolysis above pH 7 .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of chlorine substitution in pyrimidine derivatives?
Chlorination with POCl₃ preferentially targets the 2- and 4-positions due to electronic effects: the electron-withdrawing trifluoromethyl group at position 6 activates adjacent positions for electrophilic substitution. Computational studies suggest that the transition state for Cl⁻ attack is stabilized by resonance interactions with the pyrimidine ring’s π-system . Competing pathways (e.g., over-chlorination) are mitigated by stoichiometric control and low temperatures (<50°C) .
Q. How do substituents (e.g., CF₃, Cl) influence reactivity in cross-coupling reactions?
The trifluoromethyl group enhances electrophilicity at position 5, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols. However, steric hindrance from the CF₃ group can reduce yields in Suzuki-Miyaura couplings. Chlorine atoms at positions 2 and 4 act as leaving groups in Pd-catalyzed reactions, enabling sequential functionalization . For example, selective displacement of the 4-Cl substituent with arylboronic acids occurs under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?
Discrepancies in melting points (e.g., observed 288–290°C vs. literature 292–294°C) may arise from polymorphic forms or residual solvents. Recrystallization from ethanol/water mixtures (1:3 v/v) yields a single crystalline phase, while differential scanning calorimetry (DSC) can identify metastable forms . Purity validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical for reproducibility .
Q. What challenges arise in purifying this compound, and how are they addressed?
Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates byproducts like mono-chlorinated intermediates. However, the carboxylic acid’s polarity complicates elution; ion-pair reagents (e.g., 0.1% acetic acid) improve resolution . Recrystallization from toluene/hexane (1:5) provides high-purity crystals but requires slow cooling (1°C/min) to avoid oiling out .
Methodological Considerations
- Handling Air-Sensitive Intermediates : Use Schlenk lines for reactions involving organometallic reagents (e.g., Grignard) to prevent decomposition .
- Quantifying Hydrolytic Degradation : Monitor stability via LC-MS in accelerated aging studies (40°C/75% RH), with degradation products identified as decarboxylated pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
